molecular formula C12H17N3O B181734 1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone CAS No. 91646-45-6

1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone

Cat. No.: B181734
CAS No.: 91646-45-6
M. Wt: 219.28 g/mol
InChI Key: PRAAXUFHOPUWRQ-UHFFFAOYSA-N
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Description

1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone is a chemical compound with the molecular formula C12H17N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone typically involves the reaction of 2-aminophenylpiperazine with acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to reflux

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenated compounds in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.

    Industry: It finds applications in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-Aminophenyl)piperazin-1-yl)ethanone
  • 1-(4-(4-Aminophenyl)piperazin-1-yl)ethanone
  • 2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol

Uniqueness

1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone is unique due to its specific substitution pattern on the piperazine ring and the presence of an acetyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and other fields.

Properties

IUPAC Name

1-[4-(2-aminophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-10(16)14-6-8-15(9-7-14)12-5-3-2-4-11(12)13/h2-5H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAAXUFHOPUWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359094
Record name 1-[4-(2-Aminophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91646-45-6
Record name 1-[4-(2-Aminophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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